molecular formula C7H4ClN3O2 B017532 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid CAS No. 14714-24-0

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

Cat. No.: B017532
CAS No.: 14714-24-0
M. Wt: 197.58 g/mol
InChI Key: HTUZJYQXKFDVLT-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is a heterocyclic compound that contains both imidazole and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Scientific Research Applications

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Safety and Hazards

The compound may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

Based on previous work related to nitrogen bridgehead heterocycles, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a similar compound, has been used as a probe for monitoring pH value (3.0–7.0) . This suggests potential future directions for the use of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid in similar applications.

Mechanism of Action

Target of Action

It is known to be an anti-inflammatory agent , suggesting it may interact with inflammatory pathways.

Mode of Action

The compound has been used to monitor pH value in acidic conditions , indicating it may interact with hydrogen ions in its environment.

Biochemical Pathways

Given its anti-inflammatory properties , it may influence pathways related to inflammation.

Result of Action

It has been used to monitor pH value in acidic conditions , suggesting it may have a role in regulating intracellular pH.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid. For instance, it has been used to monitor pH value in acidic conditions , indicating that its efficacy may be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridazine with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazo[1,2-b]pyridazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • 6-Chloroimidazo[1,2-b]pyridazine hydrochloride

Uniqueness

6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both imidazole and pyridazine rings. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-4(7(12)13)3-11(6)10-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUZJYQXKFDVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383282
Record name 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14714-24-0
Record name 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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